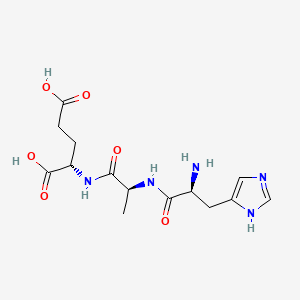
116826-37-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Calmodulin-Dependent Protein Kinase II (281-309) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the peptide .
Industrial Production Methods
The industrial production of this peptide involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of high-purity peptides. The final product is cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized to obtain the desired peptide in a stable form .
化学反応の分析
Types of Reactions
Calmodulin-Dependent Protein Kinase II (281-309) undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents for disulfide bonds.
Substitution: Site-directed mutagenesis or solid-phase peptide synthesis with modified amino acids is employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized methionine and cysteine residues.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Calmodulin-Dependent Protein Kinase II (281-309) has several scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and synaptic plasticity.
Medicine: Explored as a potential therapeutic target for neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic assays.
作用機序
The mechanism of action of Calmodulin-Dependent Protein Kinase II (281-309) involves its interaction with calcium/calmodulin. Upon binding to calcium/calmodulin, the kinase undergoes a conformational change that activates its enzymatic activity. This activation leads to the phosphorylation of target proteins, which modulates various cellular processes, including synaptic plasticity and memory formation .
類似化合物との比較
Similar Compounds
Calmodulin-Dependent Protein Kinase II (290-309): Another peptide fragment of the same kinase with similar biological activity.
Calmodulin-Dependent Protein Kinase II (1-20): A different fragment of the kinase with distinct functional properties.
Calmodulin-Dependent Protein Kinase II (310-330): A peptide fragment involved in different regulatory mechanisms.
Uniqueness
Calmodulin-Dependent Protein Kinase II (281-309) is unique due to its specific sequence and functional role in calcium/calmodulin-dependent protein kinase II activation. This peptide fragment is critical for understanding the kinase’s regulatory mechanisms and its involvement in synaptic plasticity and memory formation .
特性
CAS番号 |
116826-37-0 |
|---|---|
分子式 |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
分子量 |
3374.06 |
配列 |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




